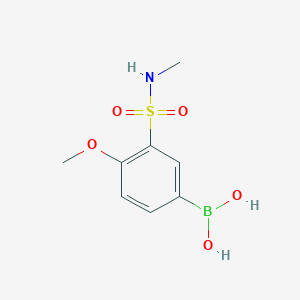

(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid

Descripción general

Descripción

“(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They have been widely studied in medicinal chemistry due to their potential biological applications .

Synthesis Analysis

Boronic acids, including “(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid”, can be synthesized using various methods . One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Molecular Structure Analysis

The molecular structure of “(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a methoxy group at the 4-position and a N-methylsulfamoyl group at the 3-position .

Chemical Reactions Analysis

Boronic acids, including “(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid”, are known to participate in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, direct arylation, and Heck-type reactions .

Physical And Chemical Properties Analysis

“(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid” is a solid compound . The exact physical and chemical properties such as melting point, solubility, and stability are not specified in the available literature.

Aplicaciones Científicas De Investigación

Material Science: Transparent Blue-Emitted Perovskite Light-Emitting Diodes

This compound has been used in the development of Transparent Blue-Emitted Perovskite Light-Emitting Diodes (TPeLEDs) .

Application Summary

Transparent displays are one of the future development directions of displays, with great application potential in smart windows, wearable electronic products, virtual reality technology, touch screens, and other fields . Perovskite materials, which have high fluorescence quantum efficiency and high color purity, are used to achieve high device performance .

Methods of Application

In this work, the first blue emitted TPeLEDs were prepared by using quasi two-dimensional perovskite materials and multilayer transparent top electrodes . The performance of luminescent layer and the structure of the top transparent electrode were designed and optimized to enhance the transmittance and device efficiency of TPeLEDs .

Results or Outcomes

The best TPeLED shows a maximum transmittance of nearly 70%, while displays a maximum brightness of 2294 cd/m2, and a maximum external quantum efficiency (EQE) of 11.73% .

Safety And Hazards

Propiedades

IUPAC Name |

[4-methoxy-3-(methylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBGVCCSBNIGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196067 | |

| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid | |

CAS RN |

874459-71-9 | |

| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

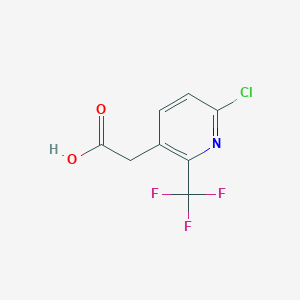

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)

![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)